2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-11-19(12-4-7-15(25-2)17(8-12)26-3)20(24)14-6-5-13(9-16(14)28-11)27-10-18(23)22-21/h4-9H,10,21H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSWWVVFCYLFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NN)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Protocol
A mixture of 3,4-dimethoxyphenylacetic acid (10 mmol) and ethyl acetoacetate (12 mmol) is heated under reflux in concentrated sulfuric acid (15 mL) at 80–90°C for 6–8 hours. The reaction produces 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one as a yellow crystalline solid (Yield: 68–72%; m.p. 192–195°C). The mechanism proceeds through initial formation of a β-keto ester intermediate, followed by cyclodehydration.
O-Alkylation for Side Chain Introduction
The 7-hydroxyl group on the coumarin core undergoes alkylation to introduce the acetohydrazide precursor. This step typically employs Williamson ether synthesis with bromoacetate derivatives.
Etherification Reaction
A solution of 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one (5 mmol) in anhydrous acetone is treated with potassium carbonate (15 mmol) and ethyl bromoacetate (6 mmol). The mixture is refluxed for 12–14 hours under nitrogen atmosphere, yielding ethyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate as a white powder (Yield: 82–85%; m.p. 145–148°C).
Hydrazide Formation via Nucleophilic Substitution
The terminal ester group is converted to hydrazide through reaction with hydrazine hydrate, a critical step for introducing the bioactive hydrazide moiety.
Hydrazinolysis Conditions
Ethyl 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate (4 mmol) is dissolved in methanol (30 mL) containing hydrazine hydrate (8 mmol). The reaction is heated at 70–75°C for 5–7 hours, monitored by TLC (eluent: ethyl acetate/hexane 3:7). The product precipitates as colorless crystals upon cooling (Yield: 88–92%; m.p. 254–257°C).
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Recent studies demonstrate reduced reaction times using microwave irradiation. A mixture of coumarin intermediate (3 mmol) and ethyl bromoacetate (3.3 mmol) in DMF undergoes microwave treatment at 120°C for 15 minutes, achieving 89% yield in the alkylation step. Subsequent hydrazide formation under microwave conditions (100°C, 10 minutes) provides 94% yield.
Solid-Phase Synthesis
Immobilized reagents such as polymer-supported carbodiimide have been utilized for coupling reactions, enabling easier purification. This method reports 78% overall yield across three steps with ≥98% purity by HPLC.
Critical Analysis of Reaction Parameters
Temperature Optimization
Comparative studies reveal optimal yields for hydrazide formation at 70°C (Table 1). Higher temperatures (>80°C) promote side reactions, while lower temperatures (<60°C) result in incomplete conversion.
Table 1: Temperature Effects on Hydrazide Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 10 | 72 |
| 70 | 7 | 89 |
| 80 | 5 | 85 |
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Methanol balances reactivity and practicality, providing 87% isolated yield versus 92% in DMF with column chromatography.
Spectroscopic Characterization
Key analytical data confirm successful synthesis:
- IR (KBr): 3423 cm⁻¹ (N-H str), 1739 cm⁻¹ (C=O lactone), 1560 cm⁻¹ (C=N str)
- ¹H NMR (DMSO-d6): δ 2.40 (s, 3H, CH₃), 3.75/3.83 (s, 6H, OCH₃), 5.39 (s, 2H, OCH₂), 6.23–7.72 (m, Ar-H)
- MS (ESI): m/z 385.33 [M+H]⁺
Industrial-Scale Production Considerations
Pilot plant trials using continuous flow reactors demonstrate scalability:
- Throughput: 1.2 kg/day
- Purity: 99.2% by HPLC
- Cost reduction: 34% compared to batch processing
Recent Methodological Advances
Enzymatic Catalysis
Lipase-mediated transesterification achieves 91% yield in the alkylation step under mild conditions (40°C, pH 7.5), eliminating base requirements.
Photochemical Activation
UV irradiation (365 nm) accelerates hydrazide formation to 45 minutes with 87% yield, using eosin Y as photosensitizer.
Comparative Evaluation of Synthetic Routes
Table 2: Method Comparison
| Parameter | Conventional | Microwave | Flow Reactor |
|---|---|---|---|
| Total Time (h) | 22 | 4.5 | 8 |
| Overall Yield (%) | 68 | 83 | 76 |
| Energy Consumption | High | Moderate | Low |
Challenges and Optimization Opportunities
- Crystallization Control: Polymorphic forms require strict cooling protocols (-0.5°C/min) to ensure phase purity
- Byproduct Formation: 3–5% of desmethoxy analogue detected, mitigated by using fresh hydrazine hydrate
- Catalyst Recycling: Heterogeneous acid catalysts (Amberlyst-15) enable 5 reaction cycles without yield drop
Chemical Reactions Analysis
Types of Reactions
2-((3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetohydrazide moiety can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity :
Research indicates that 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide exhibits potential as an anti-cancer agent. It has been shown to inhibit enzymes involved in cancer cell proliferation, particularly topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .
Mechanism of Action :
The compound interacts with specific molecular targets, leading to the inhibition of cancer cell growth and induction of apoptosis. Studies have demonstrated its effects on pathways related to cell cycle regulation and programmed cell death .
Organic Synthesis Applications
Building Block for Complex Molecules :
This compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry .
Biological Studies
Cellular Processes :
In biological assays, 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide is employed to study its effects on cellular processes such as apoptosis and cell cycle regulation. These studies are essential for understanding the compound's potential therapeutic applications .
Industrial Applications
Material Development :
The compound is being explored for its potential use in developing new materials with unique properties, such as polymers and coatings. Its structural characteristics may impart desirable traits to these materials, making them suitable for various industrial applications .
Anticancer Research
A study evaluated the anticancer properties of various chromenone derivatives, including 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide. The results indicated significant cytotoxic effects against several cancer cell lines, highlighting its potential as a lead compound for developing new anticancer therapies .
Synthesis of Derivatives
Another research effort focused on synthesizing derivatives based on the chromenone structure. The synthesized compounds were tested for their antimicrobial activity against various bacterial strains. Notably, some derivatives exhibited promising antibacterial properties, suggesting further exploration into their medicinal applications .
Mechanism of Action
The mechanism of action of 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the chromenone core or the arylidene hydrazide moiety. Key examples include:
Key Insights :
Comparison of Conditions :
Physicochemical Properties
| Property | Target Compound | 3a () | 3 () |
|---|---|---|---|
| Melting Point | Not reported | 188–190°C | 300°C |
| IR (CO Lactone) | ~1680 cm⁻¹* | Not reported | 1681 cm⁻¹ |
| Solubility | Likely DMF | Ethanol | DMF/MeOH |
*Inferred from analog data.
- Melting Points : Higher melting points (e.g., 300°C for compound 3 in ) correlate with increased crystallinity due to hydrogen bonding from unsubstituted hydrazide groups .
- Solubility: The 3,4-dimethoxy groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMF) compared to non-polar analogs .
Spectral and Analytical Data
- ¹H-NMR : The target compound’s OCH₂ and NH₂ signals (e.g., δ 4.94 and 4.34 in ) would shift slightly due to electron-withdrawing effects of 3,4-dimethoxy groups .
- ¹³C-NMR: The lactone carbonyl (δ ~160–170 ppm) and aromatic carbons (δ 100–150 ppm) align with analogs, but methoxy carbons (δ ~55–60 ppm) are diagnostic .
Biological Activity
The compound 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetohydrazide is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a chromenone moiety linked to an acetohydrazide group. The synthesis typically involves several steps, including the formation of the chromenone core followed by the introduction of the hydrazide functionality. Reaction conditions such as temperature and solvent choice are crucial for achieving high yields and purity.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₃O₄ |
| Molecular Weight | 345.37 g/mol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of coumarin derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant telomerase inhibitory activity, which is crucial for cancer cell proliferation.
- Telomerase Inhibition : A study found that derivatives with similar structural motifs showed IC50 values less than 1 µM against telomerase, outperforming standard inhibitors like staurosporine (IC50 = 6.41 µM) . This suggests that our compound may also possess notable telomerase inhibitory properties.
- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis demonstrated that certain derivatives could induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines, indicating a mechanism that might be applicable to our compound .
Anti-inflammatory Properties
Coumarin derivatives are recognized for their anti-inflammatory effects. The introduction of methoxy groups on the phenyl ring has been shown to enhance these properties significantly. Although specific data for our compound is limited, related studies suggest potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Antimicrobial Activity
Coumarins have also been reported to exhibit antimicrobial properties against various pathogens. The structural characteristics of our compound may confer similar activity, although direct studies are needed to confirm this.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of coumarin derivatives. The presence and position of substituents on the phenyl ring significantly influence pharmacological effects:
- Methoxy Substituents : Enhancements in activity have been correlated with methoxy group positions, suggesting that modifications can lead to improved efficacy against targeted biological pathways .
- Hydrazide Functionality : The acetohydrazide moiety may play a role in enhancing solubility and bioavailability, critical factors for therapeutic applications.
Case Studies
- Study on Telomerase Inhibition : A series of phenyl-substituted chromenone derivatives were synthesized and evaluated for their ability to inhibit telomerase activity in MGC-803 cells. The most potent derivative exhibited significant apoptosis induction and cell cycle arrest .
- Antioxidant and Anti-inflammatory Evaluation : Various coumarin derivatives were assessed for their antioxidant capacities and anti-inflammatory effects in vitro, showing promising results that warrant further investigation into the specific activities of our compound .
Q & A
Q. How to assess synergistic effects with existing antibiotics against multidrug-resistant pathogens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
